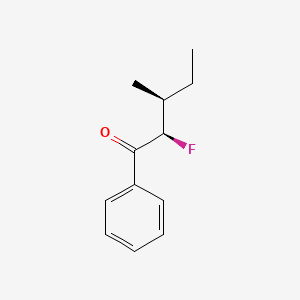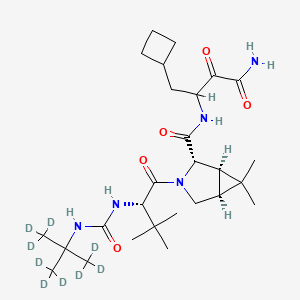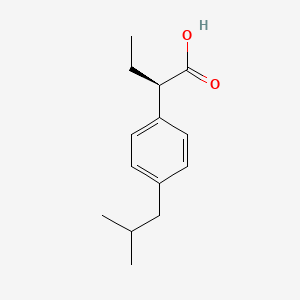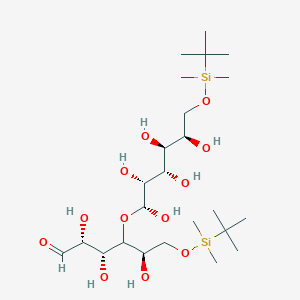
Dihydroxy Oxaliplatin-Pt(IV)
Overview
Description
Dihydroxy Oxaliplatin-Pt(IV) is a platinum-based compound that belongs to the family of oxaliplatin derivatives It is characterized by the presence of two hydroxyl groups and an oxalate ligand coordinated to a platinum(IV) center
Mechanism of Action
Target of Action
The primary target of Dihydroxy Oxaliplatin-Pt(IV) is the DNA within cancer cells . DNA is the genetic code that controls everything the cell does . By interacting with the DNA, Dihydroxy Oxaliplatin-Pt(IV) can influence the behavior of the cell .
Mode of Action
Dihydroxy Oxaliplatin-Pt(IV) undergoes nonenzymatic conversion in physiological solutions to active derivatives via displacement of the labile oxalate ligand . Several transient reactive species are formed, including monoaquo and diaquo DACH platinum, which covalently bind with macromolecules . Both inter and intrastrand Pt-DNA crosslinks are formed . These crosslinks inhibit DNA replication and transcription, resulting in cell death .
Biochemical Pathways
The biochemical pathways affected by Dihydroxy Oxaliplatin-Pt(IV) are primarily related to DNA replication and transcription . The formation of Pt-DNA crosslinks disrupts these processes, leading to cell death . This disruption can also affect other downstream processes that depend on DNA replication and transcription .
Pharmacokinetics
The pharmacokinetics of Dihydroxy Oxaliplatin-Pt(IV) are complex. After administration, the compound rapidly crosses the cellular membrane due to its lipophilicity . At the end of a 2-hour infusion, approximately 40% of the blood platinum is found in erythrocytes . The pharmacokinetics of unbound platinum in plasma ultrafiltrate after oxaliplatin administration is triphasic, characterized by a short initial distribution phase and a long terminal elimination phase .
Result of Action
The primary result of Dihydroxy Oxaliplatin-Pt(IV)'s action is the death of cancer cells . This occurs as a result of the disruption of DNA replication and transcription caused by the formation of Pt-DNA crosslinks . The compound’s cytotoxic effects are cell-cycle nonspecific .
Action Environment
The action of Dihydroxy Oxaliplatin-Pt(IV) can be influenced by various environmental factors. For instance, the compound should be kept in a dry and well-ventilated place, and stored at 4°C in an inert atmosphere for optimal stability . Additionally, the compound’s lipophilicity allows it to readily cross cellular membranes, which can influence its action .
Biochemical Analysis
Biochemical Properties
Dihydroxy Oxaliplatin-Pt(IV) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the axially substituted ligands present in the compound . These ligands can either be inert or biologically active, providing additional stability, synergistic biological activity, or cell-targeting ability .
Cellular Effects
Dihydroxy Oxaliplatin-Pt(IV) has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has shown promising activity against breast tumors in vivo, leading to the complete elimination of tumors from a single-dose injection .
Molecular Mechanism
The mechanism of action of Dihydroxy Oxaliplatin-Pt(IV) involves its binding to nuclear DNA in cancer cells . Upon binding, it forms DNA adducts that block DNA transcription and replication, exerting anti-tumor effects . The Dihydroxy Oxaliplatin-Pt(IV) complex can exist in three isomeric conformations that interact differently with DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dihydroxy Oxaliplatin-Pt(IV) change over time. It exhibits excellent stability and shows long-term effects on cellular function observed in in vitro or in vivo studies . The compound remains extremely stable in whole blood or plasma, but rapidly releases biologically active Oxaliplatin within cells .
Dosage Effects in Animal Models
The effects of Dihydroxy Oxaliplatin-Pt(IV) vary with different dosages in animal models. It has shown significant antitumor activity against breast tumors in vivo, as evidenced by the complete elimination of tumors from a single-dose injection .
Metabolic Pathways
Dihydroxy Oxaliplatin-Pt(IV) is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The nature of the axially substituted ligands in the compound can influence these interactions .
Transport and Distribution
Dihydroxy Oxaliplatin-Pt(IV) is transported and distributed within cells and tissues. The hitchhiking of the compound on erythrocytes dramatically increases its accumulation in the tumor . Upon irradiation, the compound releases Oxaliplatin in a controllable manner .
Subcellular Localization
The subcellular localization of Dihydroxy Oxaliplatin-Pt(IV) and its effects on activity or function are significant. The distribution of total platinum in the cytosol is higher than in the mitochondria, followed by the nucleus . Enrichment of platinum in mitochondria may affect the respiratory chain or energy metabolism, leading to cell apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dihydroxy Oxaliplatin-Pt(IV) typically involves the oxidation of oxaliplatin, a platinum(II) compound, to its platinum(IV) form. This can be achieved using oxidizing agents such as hydrogen peroxide or ozone under controlled conditions. The reaction is usually carried out in an aqueous medium at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of Dihydroxy Oxaliplatin-Pt(IV) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: Dihydroxy Oxaliplatin-Pt(IV) can undergo further oxidation to form higher oxidation state platinum compounds.
Reduction: It can be reduced back to its platinum(II) form using reducing agents like sodium borohydride.
Substitution: The hydroxyl and oxalate ligands can be substituted with other ligands such as chloride or amine groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone; aqueous medium, low temperature.
Reduction: Sodium borohydride, hydrazine; aqueous or alcoholic medium.
Substitution: Chloride salts, amines; aqueous or organic solvents, ambient temperature.
Major Products Formed:
Oxidation: Higher oxidation state platinum compounds.
Reduction: Platinum(II) compounds.
Substitution: Platinum complexes with different ligands.
Scientific Research Applications
Dihydroxy Oxaliplatin-Pt(IV) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a precursor for the synthesis of other platinum complexes. In biology and medicine, it is studied for its potential as an anticancer agent. The compound’s ability to form stable complexes with DNA makes it a promising candidate for cancer therapy. Additionally, it is used in the development of drug delivery systems and as a tool for studying platinum-DNA interactions.
Comparison with Similar Compounds
Dihydroxy Oxaliplatin-Pt(IV) is unique compared to other platinum-based compounds such as cisplatin and carboplatin due to its higher oxidation state and the presence of hydroxyl groups. These features contribute to its increased stability and solubility. Similar compounds include:
Cisplatin: A platinum(II) compound used in cancer therapy.
Carboplatin: Another platinum(II) compound with a different ligand structure.
Oxaliplatin: The parent compound of Dihydroxy Oxaliplatin-Pt(IV), also used in cancer treatment.
The uniqueness of Dihydroxy Oxaliplatin-Pt(IV) lies in its ability to undergo controlled activation and its potential for reduced side effects compared to other platinum-based drugs.
Properties
IUPAC Name |
[(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum;dihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.C2H2O4.2H2O.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;;/h5-8H,1-4H2;(H,3,4)(H,5,6);2*1H2;/q-2;;;;/p-4/t5-,6-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRWEMBJSYSPTQ-NDSUJOINSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[OH-].[OH-].[Pt] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[OH-].[OH-].[Pt] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O6Pt-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747681 | |
| Record name | [(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum;dihydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111321-67-6 | |
| Record name | [(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum;dihydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (OC-6-33)-[1R,2R]-cyclohexan-1,2-diamin-N,N'][ethandioato(2-)-O1,O2]-dihydroxyplatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












